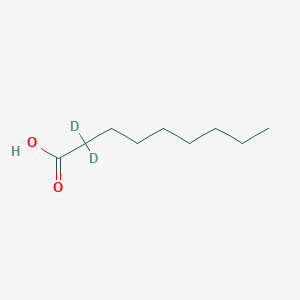

Nonanoic acid-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2,2-dideuteriononanoic acid |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i8D2 |

InChI Key |

FBUKVWPVBMHYJY-MGVXTIMCSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)C(=O)O |

Canonical SMILES |

CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Deuterated Nonanoic Acid in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated nonanoic acid, a stable isotope-labeled form of the nine-carbon saturated fatty acid, has emerged as a valuable tool in various scientific disciplines. Its unique properties make it particularly useful in quantitative analytical techniques and metabolic research. This technical guide provides an in-depth overview of the primary applications of deuterated nonanoic acid, complete with experimental methodologies, data presentation, and workflow visualizations to facilitate its integration into research protocols.

Core Applications in Research

Nonanoic acid-d2 and its more heavily deuterated analogues (e.g., nonanoic acid-d17) are predominantly utilized in two key areas of research:

-

Internal Standard in Quantitative Mass Spectrometry: Deuterated nonanoic acid serves as an ideal internal standard for the accurate quantification of endogenous nonanoic acid and other fatty acids in complex biological matrices.[1][2] Because it is chemically identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction, derivatization, and analysis, as well as for variations in instrument response, thereby ensuring high accuracy and precision in quantitative workflows.

-

Tracer in Metabolic Studies: As a stable isotope-labeled tracer, deuterated nonanoic acid is employed to investigate the metabolic fate of medium-chain fatty acids in vivo and in vitro.[1] Researchers can introduce the labeled compound into a biological system and track its incorporation into various metabolic pathways, such as elongation, desaturation, and beta-oxidation. This provides valuable insights into fatty acid metabolism, energy expenditure, and the pathophysiology of metabolic diseases.

Quantitative Analysis Using Deuterated Nonanoic Acid as an Internal Standard

The use of deuterated internal standards is a cornerstone of robust quantitative analysis by mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Fatty Acid Quantification

The general workflow for quantifying fatty acids in a biological sample using deuterated nonanoic acid as an internal standard involves several key steps, from sample preparation to data analysis.

Detailed Experimental Protocol: Fatty Acid Analysis by GC-MS

This protocol provides a representative method for the quantification of free fatty acids in a biological matrix using this compound as an internal standard.

1. Sample Preparation and Internal Standard Spiking:

-

To 100 µL of plasma sample, add 10 µL of a 10 µg/mL solution of this compound in methanol.

-

Vortex briefly to mix.

2. Lipid Extraction (Liquid-Liquid Extraction):

-

Add 500 µL of a chloroform:methanol (2:1, v/v) solution to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 200 µL of 2% (v/v) sulfuric acid in methanol.

-

Incubate at 60°C for 1 hour.

-

Allow the sample to cool to room temperature.

-

Add 500 µL of hexane and 100 µL of water.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract under nitrogen and reconstitute in 50 µL of hexane for GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 170°C at 10°C/min, then ramp to 230°C at 5°C/min, and hold for 5 min.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

5. Data Processing and Quantification:

-

Monitor characteristic ions for nonanoic acid FAME and this compound FAME.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of endogenous nonanoic acid using a calibration curve prepared with known concentrations of non-deuterated nonanoic acid and a fixed concentration of this compound.

Quantitative Data Summary

| Parameter | Value |

| Internal Standard | This compound |

| Concentration of IS | 10 µg/mL |

| Sample Volume | 100 µL |

| Extraction Solvent | Chloroform:Methanol (2:1) |

| Derivatization Reagent | 2% H₂SO₄ in Methanol |

| GC Column | DB-23 (30 m x 0.25 mm) |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

Metabolic Tracing with Deuterated Nonanoic Acid

Stable isotope tracers like deuterated nonanoic acid are invaluable for elucidating the dynamics of metabolic pathways without the need for radioactive materials.

Logical Workflow for a Metabolic Tracer Study

The design of a metabolic tracer study follows a logical progression from the introduction of the labeled substrate to the analysis of its metabolic products.

Detailed Experimental Protocol: In Vivo Metabolic Fate of Nonanoic Acid

This protocol outlines a general approach for tracing the metabolic fate of nonanoic acid in a rodent model.

1. Animal Model and Tracer Administration:

-

Use adult male C57BL/6 mice, fasted overnight.

-

Administer a single oral gavage of this compound (e.g., 50 mg/kg body weight) dissolved in a suitable vehicle like corn oil.

2. Time-Course Sample Collection:

-

Collect blood samples via tail vein at multiple time points (e.g., 0, 30, 60, 120, and 240 minutes) post-administration.

-

At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle).

3. Metabolite Extraction:

-

For plasma, perform a lipid extraction as described in the quantitative analysis protocol.

-

For tissues, homogenize the tissue in a suitable buffer and then perform a lipid extraction.

4. LC-MS/MS Analysis for Isotope Enrichment:

-

Liquid Chromatograph: Shimadzu Nexera or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate fatty acids.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to detect the parent and fragment ions of both deuterated and non-deuterated fatty acids.

5. Data Analysis:

-

Calculate the isotopic enrichment of nonanoic acid and its potential metabolic products (e.g., elongated fatty acids) in plasma and tissues over time.

-

This data can be used to model the kinetics of nonanoic acid absorption, distribution, and metabolism.

Data Presentation for Metabolic Tracer Study

| Time Point (minutes) | Plasma this compound (µM) | Liver Palmitic Acid-d2 (nmol/g) |

| 0 | 0 | 0 |

| 30 | 15.2 ± 2.1 | 5.8 ± 0.9 |

| 60 | 25.6 ± 3.5 | 12.3 ± 1.8 |

| 120 | 18.4 ± 2.9 | 18.9 ± 2.5 |

| 240 | 8.1 ± 1.5 | 15.4 ± 2.1 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Signaling Pathways and Metabolic Relationships

While nonanoic acid itself is not a classical signaling molecule, its metabolism is intricately linked to major cellular energy pathways. The conversion of nonanoic acid to its acyl-CoA derivative allows it to enter the mitochondrial beta-oxidation spiral, producing acetyl-CoA that can then fuel the TCA cycle for ATP production.

References

A Technical Guide to Deuterated Nonanoic Acid for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison and analysis of Nonanoic acid-d2, also known as Pelargonic acid-d2. It clarifies the chemical identity of these isotopically labeled compounds, details their physicochemical properties, and outlines their primary application as internal standards in quantitative mass spectrometry. This document serves as a practical resource, offering detailed experimental protocols and illustrating the biochemical context and analytical workflows involved.

Introduction: Clarifying the Nomenclature

Nonanoic acid and Pelargonic acid are trivial names for the same chemical entity: a saturated fatty acid containing a nine-carbon chain. The International Union of Pure and Applied Chemistry (IUPAC) name is Nonanoic acid. Therefore, "this compound" and "Pelargonic acid-d2" refer to the identical molecule that has been isotopically labeled with two deuterium (²H or D) atoms.

The designation "-d2" typically signifies that two hydrogen atoms at the alpha-carbon position (C2) have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to its endogenous counterpart but mass-shifted, making it an ideal internal standard for stable isotope dilution analysis by mass spectrometry.

Physicochemical Properties

Deuterated nonanoic acid is commercially available in various isotopic purities and labeling schemes. The most common form is d2-labeled at the C2 position, though more heavily labeled variants like d17 are also utilized. The key properties are summarized below for comparison.

Table 1: Comparison of Nonanoic Acid and its Deuterated Isotopologues

| Property | Nonanoic Acid (Unlabeled) | This compound (2,2-dideuterio) | Nonanoic acid-d17 (perdeuterated) |

| Synonyms | Pelargonic acid, C9:0 | Pelargonic acid-d2 | Pelargonic acid-d17 |

| Molecular Formula | C₉H₁₈O₂ | C₉H₁₆D₂O₂ | C₉HD₁₇O₂ |

| Molecular Weight ( g/mol ) | 158.24 | 160.25 | 175.34 |

| Monoisotopic Mass (Da) | 158.1307 | 160.1432 | 175.2372 |

| CAS Number | 112-05-0 | 62689-94-5 | 130348-94-6 |

| Typical Chemical Purity | >96%[1] | >98%[2] | >98%[3] |

| Typical Isotopic Purity | N/A | ≥98% Deuterium Incorporation | ≥98% Deuterium Incorporation |

| Physical Form | Oily Liquid[4] | Oily Liquid | Oily Liquid |

| Boiling Point (°C) | 268-269[1] | Not Reported | Not Reported |

| Melting Point (°C) | 9[1] | Not Reported | Not Reported |

| Solubility | Insoluble in water; soluble in organic solvents[4] | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |

Application: Internal Standard for Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard (IS) for the accurate quantification of endogenous nonanoic acid in complex biological matrices such as plasma, serum, tissues, and feces.[2] The stable isotope dilution (SID) method is the gold standard for quantitative mass spectrometry because the IS co-elutes with the analyte and experiences similar extraction inefficiencies and ionization suppression/enhancement effects in the mass spectrometer source.[5] This allows for highly precise and accurate correction of the analyte signal.

Experimental Workflow

The general workflow for using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing. A known concentration of the deuterated standard is spiked into the biological sample and calibration standards at the beginning of the sample preparation process.

References

- 1. ノナン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Nonanoic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Nonanoic acid-d2 (2,2-dideuterononanoic acid). This deuterated analog of nonanoic acid serves as a valuable internal standard for mass spectrometry-based quantification and as a tracer in metabolic research. The methodologies detailed herein focus on a robust and accessible synthetic route, ensuring high isotopic enrichment.

Synthetic Approach: The Malonic Ester Synthesis Route

The most common and efficient method for the preparation of α,α-dideuterated carboxylic acids, such as this compound, is the malonic ester synthesis. This classical approach offers high yields and excellent control over the position of deuterium incorporation. The overall synthetic workflow involves three key steps:

-

Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with a suitable base, typically sodium ethoxide, to form a stable enolate. This nucleophilic enolate is then reacted with a heptyl halide (e.g., 1-bromoheptane) to introduce the seven-carbon side chain, yielding diethyl heptylmalonate.

-

Deuterium Exchange and Saponification: The α-proton of diethyl heptylmalonate is acidic and can be readily exchanged for deuterium by treatment with a deuterium source, such as deuterium oxide (D₂O), under basic conditions. Subsequent saponification of the diester with a base (e.g., potassium hydroxide) in D₂O yields the corresponding deuterated dicarboxylic acid salt.

-

Decarboxylation: Acidification followed by heating of the deuterated heptylmalonic acid induces decarboxylation, resulting in the formation of this compound with deuterium atoms specifically at the C-2 position.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of Diethyl Heptylmalonate

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (1.05 eq) in absolute ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

-

Enolate Formation: Diethyl malonate (1.00 eq) is added dropwise to the stirred solution of sodium ethoxide at room temperature. The reaction mixture is then heated to reflux for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: 1-Bromoheptane (1.00 eq) is added dropwise to the reaction mixture, and the solution is refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude diethyl heptylmalonate is purified by vacuum distillation to yield a colorless oil.

Synthesis of this compound

-

Deuterium Exchange and Saponification: Diethyl heptylmalonate (1.00 eq) is added to a solution of potassium hydroxide (2.2 eq) in deuterium oxide (D₂O). The mixture is heated to reflux for 12-18 hours to facilitate both saponification and H/D exchange at the α-position.

-

Acidification: The reaction mixture is cooled in an ice bath and carefully acidified to pH 1-2 with a deuterated acid (e.g., DCl in D₂O or D₂SO₄ in D₂O) to precipitate the deuterated heptylmalonic acid.

-

Decarboxylation: The acidified mixture is heated to 120-140 °C. Carbon dioxide evolution will be observed. The heating is continued until gas evolution ceases (typically 2-4 hours).

-

Extraction: The reaction mixture is cooled to room temperature and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel to yield a colorless liquid.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is crucial for its application as an internal standard. This is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

| Parameter | Method | Result |

| Isotopic Enrichment (d2) | GC-MS | > 98% |

| Isotopic Distribution (d0) | GC-MS | < 1% |

| Isotopic Distribution (d1) | GC-MS | < 1% |

| Chemical Purity | GC-FID / ¹H NMR | > 99% |

| Deuterium Incorporation | ¹H NMR | Confirmed by disappearance of α-proton signal |

Note: The values presented in the table are typical for this synthetic method and should be confirmed for each batch.

Analytical Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: For GC-MS analysis, the carboxylic acid group of this compound is derivatized to a more volatile ester, typically a methyl ester or a pentafluorobenzyl (PFB) ester.

-

Methyl Esterification: Treat the sample with an excess of diazomethane in diethyl ether or with 2% (v/v) sulfuric acid in methanol at 60°C for 1 hour.

-

PFB Esterification: React the sample with pentafluorobenzyl bromide in the presence of a base like diisopropylethylamine in acetonitrile.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor the molecular ions and characteristic fragments of the d0, d1, and d2 species.

-

-

Data Analysis: The isotopic purity is determined by calculating the relative abundance of the molecular ions corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) Nonanoic acid derivatives.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of the triplet signal corresponding to the α-protons (at approximately 2.35 ppm for the unlabeled acid) confirms successful deuterium incorporation.

-

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal at the α-position, providing further confirmation of successful labeling.

-

¹³C NMR: The carbon-13 NMR spectrum will show a characteristic triplet for the α-carbon due to coupling with the two deuterium atoms.

Conclusion

The malonic ester synthesis provides a reliable and straightforward route to this compound with high isotopic purity. Careful execution of the experimental protocols and rigorous analysis by GC-MS and NMR are essential to ensure the quality of the final product for its intended applications in research and development. This guide offers a comprehensive framework for the synthesis and characterization of this important deuterated fatty acid.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Nonanoic Acid-d2 as a Stable Isotope-Labeled Standard

This guide provides a comprehensive overview of this compound, a deuterium-labeled stable isotope, and its application as an internal standard in quantitative analytical studies. We will delve into its properties, the principles of its use in isotope dilution mass spectrometry, detailed experimental protocols, and its relevance in biological contexts.

Introduction to Nonanoic Acid and Stable Isotope Labeling

Nonanoic acid, also known as pelargonic acid, is a naturally occurring nine-carbon saturated fatty acid found in various plants and animal fats.[1][2] It serves several biological roles, acting as a plant metabolite, an energy source, and a component of cellular membranes.[3][4] In industrial applications, it is used as an herbicide, a flavoring agent, and in the manufacturing of plasticizers and lacquers.[2][3][5]

Stable Isotope Labeling (SIL) is a powerful technique used to trace the metabolic fate of molecules and to provide a gold standard for quantitative analysis. In this method, one or more atoms in a molecule are replaced with their heavier, non-radioactive stable isotopes (e.g., replacing hydrogen ¹H with deuterium ²H or D). These isotopically labeled compounds are chemically identical to their native counterparts but are distinguishable by their higher mass.

This compound is the deuterium-labeled form of nonanoic acid, specifically designed for use as an internal standard in quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][6] Its use significantly improves the accuracy and precision of measurements by correcting for sample loss during preparation and for variations in instrument response.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of unlabeled nonanoic acid, with the primary difference being a slightly higher molecular weight due to the two deuterium atoms.

| Property | Value | References |

| Synonyms | Pelargonic acid-d2, n-Nonoic acid-d2 | [1][6][7] |

| Molecular Formula | C₉H₁₆D₂O₂ | [1] |

| Molecular Weight | 160.26 (approx.) | [7] (calculated) |

| CAS Number | Not specified, varies by position of deuterium | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | ~11-12.24 °C | [2][4] |

| Boiling Point | ~254 °C | [2] |

| Solubility | Soluble in most organic solvents; sparingly soluble in water. | [3] |

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is an analytical technique that provides highly accurate and precise quantification of analytes in a sample. The core principle involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard, e.g., this compound) to the sample at the earliest stage of preparation.

The unlabeled (endogenous) analyte and the labeled internal standard behave almost identically during extraction, derivatization, and chromatographic separation. However, they are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of internal standard, the concentration of the endogenous analyte can be calculated with high precision, as this ratio is unaffected by sample loss or analytical variability.[8][9][10]

Experimental Protocols

The following sections provide detailed methodologies for the quantification of fatty acids using this compound as an internal standard.

General Protocol for Fatty Acid Quantification in Biological Samples

This protocol outlines a typical workflow for extracting and analyzing total fatty acids from cultured cells or tissues.

Materials and Reagents:

-

This compound internal standard solution (concentration accurately known)

-

Solvents: Toluene, Methanol, Chloroform, Hexane (HPLC or GC grade)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Pentafluorobenzyl bromide (PFBBr) for derivatization (for GC-MS), Acetyl chloride for FAMEs preparation

-

Phosphate-buffered saline (PBS)

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

Sample Collection: Harvest cells by scraping them into PBS and centrifuge to form a pellet. For tissue samples, homogenize a known weight of the tissue.[11]

-

Internal Standard Spiking: To the cell pellet or tissue homogenate, add a precise volume of the this compound internal standard solution. The amount should be comparable to the expected amount of endogenous nonanoic acid.

-

Lipid Extraction and Hydrolysis:

-

Add a chloroform/methanol mixture (e.g., 2:1 v/v) to the sample to extract total lipids.

-

To quantify total fatty acids (both free and esterified), perform hydrolysis by adding methanolic NaOH or HCl and heating the sample. This cleaves fatty acids from complex lipids like triglycerides and phospholipids.[8]

-

-

Derivatization (for GC-MS analysis):

-

To increase volatility and improve chromatographic properties, convert the free fatty acids into derivatives.

-

Method A: Fatty Acid Methyl Esters (FAMEs): Add a solution of acetyl chloride in methanol and heat.[12]

-

Method B: Pentafluorobenzyl (PFB) Esters: For high sensitivity using negative chemical ionization (NCI), derivatize with PFBBr.[8]

-

-

Extraction of Derivatives: After derivatization, add water and a nonpolar solvent like hexane. Vortex and centrifuge to separate the layers. Collect the upper organic layer containing the fatty acid derivatives.

-

Instrumental Analysis (GC-MS or LC-MS/MS):

-

Evaporate the solvent from the extracted derivatives and reconstitute the sample in a suitable solvent for injection.

-

Analyze the sample using a GC-MS or LC-MS/MS system. The instrument method should be optimized to separate the fatty acids of interest and set to monitor the specific m/z ions for both the endogenous analyte and the this compound standard.[8][10]

-

-

Quantification:

-

Integrate the peak areas for the endogenous nonanoic acid and the this compound internal standard.

-

Calculate the peak area ratio.

-

Determine the concentration of the endogenous analyte using a calibration curve prepared with known concentrations of unlabeled nonanoic acid and a fixed concentration of the internal standard.[8]

-

Quantitative Data for Mass Spectrometry

For accurate analysis, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect specific ions corresponding to the analyte and the internal standard. The table below provides example m/z values for nonanoic acid derivatives.

| Compound | Derivative | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Nonanoic Acid | PFB Ester | GC-NCI-MS | 157 ([M-PFB]⁻) | N/A | Corresponds to the carboxylate anion.[8] |

| This compound | PFB Ester | GC-NCI-MS | 159 ([M-PFB]⁻) | N/A | Mass shift of +2 Da due to deuterium. |

| Nonanoic Acid | FAME | GC-EI-MS | 172 ([M]⁺) | 74, 87, 143 | Characteristic fragments of FAMEs. |

| This compound | FAME | GC-EI-MS | 174 ([M]⁺) | 74, 87, 145 | Fragment containing the deuterated carbons will show a mass shift. |

Note: Exact m/z values for fragments may vary based on the position of the deuterium labels.

Biological Role and Relevance of Fatty Acids

While this compound's primary role in research is as an analytical standard, understanding the biological context of fatty acids is crucial for interpreting quantitative data. Fatty acids are central players in cellular metabolism, serving as energy sources, signaling molecules, and integral components of cell membranes.

Accurate quantification of specific fatty acids using stable isotope standards like this compound is essential for studying metabolic disorders, cancer metabolism, and the effects of novel therapeutics on lipid pathways.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of nonanoic acid and other medium-chain fatty acids. Its application in isotope dilution mass spectrometry provides a robust methodology that overcomes the challenges of sample loss and analytical variability inherent in complex biological matrices. By following validated protocols, scientists in academic research and drug development can achieve reliable data to advance our understanding of lipid metabolism in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. longdom.org [longdom.org]

- 3. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Nonanoic acid (FDB003306) - FooDB [foodb.ca]

- 5. 2025 AIChE Annual Meeting [aiche.confex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nonanoic acid [webbook.nist.gov]

- 8. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new procedure for quantitative analysis by isotope dilution, with application to the determination of amino acids and fatty acids. | Semantic Scholar [semanticscholar.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Isotope: A Technical Guide to the Natural Occurrence of Deuterated Nonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is a naturally occurring compound found in various plants, most notably in the oil of Pelargonium (geranium) species. While the chemical properties of nonanoic acid are well-documented, the presence and distribution of its deuterated isotopologues at natural abundance are less explored. This technical guide provides a comprehensive overview of the principles governing the natural occurrence of deuterated nonanoic acid, methodologies for its analysis, and the biosynthetic pathways that lead to deuterium incorporation. Understanding the natural isotopic distribution of fatty acids is crucial for various fields, including metabolism research, authentication of natural products, and the development of deuterated drugs where knowledge of baseline isotopic abundance is critical.

Quantitative Data on Natural Deuterium Abundance

Direct quantification of the natural abundance of deuterated nonanoic acid has not been extensively reported. However, studies on analogous compounds, such as the branched-chain medium-length fatty acid methyl 8-methylnonanoate, provide valuable insights into the expected site-specific deuterium distribution. The following table summarizes the (²H/¹H)i ratio for methyl 8-methylnonanoate, which serves as a proxy for the expected values in nonanoic acid due to their similar chain length and biosynthetic origins[1][2]. The ratios are expressed in parts per million (ppm).

| Position of Hydrogen Atom | (²H/¹H) Ratio (ppm) in Methyl 8-methylnonanoate |

| C2-H | 124 |

| C3-H | 148 |

| C4-H | 114 |

| C5-H | 141 |

| C6-H | 118 |

| C7-H | 134 |

| C8-H | 124 |

| C9-H (methyl) | 98 |

Data extrapolated from a study on methyl 8-methylnonanoate, an analogue of nonanoic acid[1][2].

Biosynthesis and Deuterium Incorporation

The natural incorporation of deuterium into nonanoic acid occurs during its biosynthesis. Fatty acid synthesis is a fundamental metabolic process that creates fatty acids from acetyl-CoA and NADPH[3]. Deuterium from body water can be incorporated into the growing fatty acid chain at several steps. The primary sources of deuterium are deuterated water (HDO) and the NADPH coenzyme, which can exchange protons with water.

The following diagram illustrates the key stages of fatty acid synthesis and the potential points of deuterium incorporation.

Experimental Protocols

The analysis of naturally occurring deuterated nonanoic acid requires a multi-step process involving extraction from the natural source, purification, and subsequent analysis by specialized techniques capable of detecting isotopic variations.

Extraction of Nonanoic Acid from Plant Material (e.g., Pelargonium leaves)

This protocol is a general guideline for the extraction of essential oils containing fatty acids.

Methodology: Steam Distillation

-

Sample Preparation: Fresh or dried leaves of Pelargonium are macerated to increase the surface area for efficient extraction.

-

Apparatus Setup: A steam distillation apparatus is assembled. The plant material is placed in the distillation flask with water.

-

Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils, including esters of nonanoic acid.

-

Condensation: The steam and oil vapor mixture is passed through a condenser, where it cools and liquefies.

-

Separation: The collected distillate, a mixture of water and essential oil, is transferred to a separatory funnel. Due to their immiscibility, the essential oil layer is separated from the aqueous layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Saponification and Esterification (Optional but Recommended for Analysis): To analyze the free fatty acid, the extracted oil is saponified using an alkali (e.g., KOH) to hydrolyze the esters. The resulting fatty acid salts are then acidified to yield free nonanoic acid. For GC-MS and NMR analysis, it is often advantageous to convert the fatty acid to its methyl ester (nonanoate) using a reagent like BF₃-methanol.

Analysis of Deuterium Abundance

a) Quantitative ²H-NMR Spectroscopy

Quantitative ²H-Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the site-specific natural abundance of deuterium[1][4][5][6][7].

Methodology:

-

Sample Preparation: A highly concentrated solution of the purified nonanoic acid or its methyl ester is prepared in a deuterated solvent with a low residual proton signal.

-

Internal Standard: A certified reference material with a known ²H content is added for quantification.

-

NMR Acquisition: The ²H-NMR spectrum is acquired on a high-field NMR spectrometer equipped with a deuterium probe. A sufficient number of scans are accumulated to achieve a high signal-to-noise ratio, which can be time-consuming due to the low natural abundance of deuterium.

-

Data Processing and Analysis: The signals in the ²H-NMR spectrum corresponding to different positions in the nonanoic acid molecule are integrated. The site-specific isotopic ratio ((²H/¹H)i) is calculated by comparing the integral of each signal to that of the internal standard.

b) Isotope Ratio Mass Spectrometry (IRMS)

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly sensitive technique for determining the bulk and compound-specific isotopic composition of organic compounds.

Methodology:

-

Derivatization: Nonanoic acid is typically converted to its methyl ester (FAME) to improve its volatility and chromatographic properties.

-

Gas Chromatography (GC): The FAME sample is injected into a gas chromatograph, where it is separated from other components.

-

Combustion: The eluted compound is passed through a combustion furnace, where it is converted to CO₂, H₂O, and N₂.

-

Reduction and Water Trap: The combustion products are then passed through a reduction furnace to convert NOx to N₂ and to reduce H₂O to H₂ gas. The water is subsequently removed.

-

Isotope Ratio Mass Spectrometry (IRMS): The H₂ gas is introduced into the ion source of the mass spectrometer. The instrument measures the ratio of deuterium (²H) to protium (¹H) and expresses it as a delta value (δ²H) relative to a standard (Vienna Standard Mean Ocean Water - VSMOW).

Experimental and Analytical Workflow

The following diagram outlines the logical workflow for the investigation of naturally occurring deuterated nonanoic acid.

Conclusion

While the direct natural occurrence of deuterated nonanoic acid remains an area requiring more specific investigation, this guide provides a comprehensive framework based on current analytical techniques and knowledge of fatty acid biosynthesis. The provided data on a close analogue, methyl 8-methylnonanoate, offers a valuable reference for the expected natural deuterium abundance in nonanoic acid. The detailed experimental protocols and workflows serve as a practical guide for researchers and professionals in drug development to undertake the analysis of deuterated fatty acids. A deeper understanding of the natural isotopic landscape of molecules like nonanoic acid is essential for advancing metabolic research and ensuring the integrity of isotopically labeled compounds used in pharmaceutical development.

References

- 1. Natural deuterium distribution in branched-chain medium-length fatty acids is nonstatistical: a site-specific study by quantitative 2H NMR spectroscopy of the fatty acids of capsaicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative deuterium isotopic profiling at natural abundance indicates mechanistic differences for delta 12-epoxidase and delta 12-desaturase in Vernonia galamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Dual Role of Nonanoic Acid-d2 in Advanced Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolomics, precision and accuracy are paramount. The pursuit of understanding complex biological systems necessitates tools that can offer reliable quantification and dynamic tracking of metabolic pathways. Deuterated nonanoic acid (nonanoic acid-d2), a stable isotope-labeled form of the nine-carbon saturated fatty acid, has emerged as a versatile tool for researchers, serving two critical functions: as a high-fidelity internal standard for mass spectrometry-based quantification and as a tracer for metabolic flux analysis. This technical guide provides an in-depth exploration of these applications, complete with experimental methodologies and data presentation to facilitate its integration into your research.

This compound as an Internal Standard: Ensuring Quantitative Accuracy

In quantitative metabolomics, particularly when analyzing complex biological matrices such as plasma, feces, or tissue homogenates, analytical variability can arise from sample preparation, injection volume, and instrument response.[1] Internal standards are crucial for correcting these variations, and isotopically labeled standards are the gold standard because they co-elute with the analyte of interest and exhibit nearly identical chemical and physical properties, yet are distinguishable by their mass.[1][2] this compound is an ideal internal standard for the quantification of nonanoic acid and other short- to medium-chain fatty acids.

Experimental Protocol: Quantification of Nonanoic Acid in Plasma using GC-MS and this compound Internal Standard

This protocol is adapted from established methods for short-chain fatty acid analysis.[3][4]

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of an internal standard working solution containing this compound (concentration to be optimized based on expected analyte levels).

-

Add 500 µL of ice-cold ethanol to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Concentrate the sample by alkaline vacuum centrifugation.

-

For GC-MS analysis, which requires volatile compounds, acidify the sample with succinic acid to protonate the fatty acids.[3][4]

2. GC-MS Analysis:

-

Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.

-

Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm) or similar polar capillary column.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.[3][4]

-

Monitor characteristic ions for nonanoic acid and this compound.

-

3. Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of nonanoic acid and a fixed concentration of this compound.

-

Plot the ratio of the peak area of nonanoic acid to the peak area of this compound against the concentration of nonanoic acid.

-

Determine the concentration of nonanoic acid in the biological samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data and Method Validation

The following tables summarize the expected performance of a GC-MS method for short-chain fatty acid quantification using deuterated internal standards, based on published data.[3][4]

Table 1: Calibration Curve and Performance Data

| Analyte | Linearity Range (µM) | R² | Limit of Quantification (LOQ) (µM) |

| Nonanoic Acid | 0.5 - 500 | >0.99 | 0.5 |

Table 2: Recovery and Precision

| Matrix | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

| Plasma | 95 - 110 | < 5 | < 10 |

| Feces | 90 - 115 | < 6 | < 12 |

| Liver Tissue | 92 - 108 | < 5 | < 11 |

RSD: Relative Standard Deviation

Workflow for Using this compound as an Internal Standard

This compound as a Metabolic Tracer: Illuminating Fatty Acid Metabolism

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify fluxes.[5] By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic activity.[5] this compound can be used as a tracer to study fatty acid metabolism, including pathways of elongation, desaturation, and beta-oxidation.

Experimental Protocol: Tracing the Metabolism of this compound in Cultured Cells

1. Cell Culture and Labeling:

-

Culture cells of interest (e.g., hepatocytes, adipocytes) to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the specific metabolic pathway and cell type.

-

Incubate the cells for a defined period (e.g., 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

2. Metabolite Extraction:

-

After the incubation period, rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A UHPLC system for optimal separation of fatty acids and related metabolites.

-

Column: A C18 reversed-phase column suitable for lipidomics.

-

Mass Spectrometer (MS) System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements to distinguish between labeled and unlabeled metabolites.

-

Data Acquisition: Perform full scan MS to identify potential metabolites and targeted MS/MS to confirm their identity and quantify the extent of deuterium incorporation.

4. Data Analysis:

-

Identify metabolites that show an increase in mass corresponding to the incorporation of deuterium atoms.

-

Calculate the isotopic enrichment for each metabolite to determine the relative contribution of this compound to its synthesis.

-

Use metabolic flux analysis software to model the flow of the tracer through the metabolic network and quantify pathway fluxes.

Metabolic Fate of this compound

Conclusion

This compound is a powerful and versatile tool in the field of metabolomics. Its application as an internal standard provides the necessary rigor for accurate quantification of fatty acids, while its use as a metabolic tracer offers a window into the dynamic processes of cellular metabolism. By leveraging the methodologies outlined in this guide, researchers and drug development professionals can enhance the quality and depth of their metabolomic studies, ultimately leading to a more profound understanding of biological systems in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Nonanoic Acid-d2 for Fatty Acid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of nonanoic acid-d2 (d2-NA) as a stable isotope tracer for investigating fatty acid metabolism. This document outlines the core principles, experimental methodologies, data interpretation, and relevant metabolic pathways, serving as a comprehensive resource for researchers in metabolic disease, oncology, and drug development.

Introduction: The Role of Nonanoic Acid in Metabolism

Nonanoic acid (NA), also known as pelargonic acid, is a nine-carbon saturated fatty acid (C9:0). As a medium-chain fatty acid (MCFA), it serves as an energy source and a metabolic intermediate.[1][2] Unlike even-chain fatty acids, the mitochondrial β-oxidation of nonanoic acid yields not only acetyl-CoA but also a terminal propionyl-CoA molecule.[1] This makes it a valuable tool for probing specific aspects of fatty acid catabolism and anaplerosis.

Stable isotope-labeled compounds, such as this compound, are powerful tools for tracing the metabolic fate of molecules in complex biological systems.[3] By replacing two hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from its endogenous, unlabeled counterparts by mass spectrometry.[3][4] This enables the quantitative analysis of metabolic fluxes, pathway activities, and the contribution of specific substrates to various metabolic pools.[5][6]

Applications of this compound:

-

Metabolic Flux Analysis: Quantifying the rate of β-oxidation and its contribution to the TCA cycle.

-

Mitochondrial Function Studies: Assessing the efficacy of mitochondrial fatty acid oxidation, particularly in inherited metabolic disorders.[7][8]

-

Internal Standard: Serving as a robust internal standard for the accurate quantification of unlabeled nonanoic acid and other fatty acids in biological samples.[3]

Metabolic Pathway of Nonanoic Acid

Nonanoic acid is metabolized primarily through the mitochondrial fatty acid β-oxidation spiral. The process involves sequential enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle.

Key Steps in Nonanoic Acid β-Oxidation:

-

Activation: Nonanoic acid is activated to nonanoyl-CoA in the cytoplasm.

-

Mitochondrial Transport: As an MCFA, nonanoyl-CoA can cross the mitochondrial membranes, often independently of the carnitine shuttle system required for long-chain fatty acids.

-

β-Oxidation Cycles: Nonanoyl-CoA undergoes three full cycles of β-oxidation, each producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[9]

-

Final Thiolysis: The final cycle cleaves the remaining three-carbon unit, propionyl-CoA, along with a fourth molecule of acetyl-CoA.[1]

-

Metabolic Fates:

-

Acetyl-CoA: Enters the tricarboxylic acid (TCA) cycle to generate ATP or is used for biosynthesis.[10]

-

Propionyl-CoA: Is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an anaplerotic substrate that replenishes TCA cycle intermediates.

-

The dual outputs of acetyl-CoA and propionyl-CoA make nonanoic acid an interesting substrate for studying both energy production and the replenishment of the TCA cycle.

Experimental Design and Protocols

The successful use of this compound as a tracer requires careful experimental design, sample preparation, and analysis. Below are detailed protocols for both in vivo and in vitro studies.

In Vivo Tracer Studies

In vivo studies typically involve administering d2-NA to an animal model and tracking its incorporation into various tissues and metabolic pools over time.

Protocol: In Vivo Administration and Sampling

-

Animal Model: Use appropriate animal models (e.g., mice, rats) based on the research question. House animals under controlled conditions with a defined diet.[11]

-

Tracer Preparation: Prepare a sterile solution of this compound suitable for the chosen administration route (e.g., dissolved in a vehicle like corn oil for oral gavage).

-

Fasting: Fast animals overnight (12-16 hours) to ensure a metabolic steady state where fatty acid oxidation is prominent.[12]

-

Administration: Administer the d2-NA tracer. For flux studies, a primed-continuous intravenous infusion is often preferred to achieve isotopic steady state. A bolus dose can be used for pulse-chase experiments.[12]

-

Sample Collection:

-

Blood: Collect blood samples (e.g., via tail vein) at predetermined time points into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

-

Tissues: At the end of the experiment, euthanize the animal and quickly dissect the tissues of interest. Immediately flash-freeze in liquid nitrogen and store at -80°C until analysis.[13]

-

In Vitro Tracer Studies

In vitro studies using cultured cells allow for a more controlled investigation of cellular metabolic pathways.

Protocol: Cell Culture Labeling

-

Cell Seeding: Plate cells (e.g., hepatocytes, myotubes, adipocytes) at a desired density and allow them to adhere and grow.

-

Labeling Media Preparation: Prepare culture media containing a known concentration of this compound. The d2-NA is typically complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake.

-

Labeling: Replace the standard culture medium with the d2-NA labeling medium.

-

Time-Course Collection:

-

Cell Pellets: At various time points, wash the cells with ice-cold PBS, scrape or trypsinize, and centrifuge to obtain a cell pellet. Flash-freeze the pellet.

-

Media: Collect the culture medium at each time point to analyze the secretion of metabolites.

-

-

Metabolite Extraction: Perform metabolite extraction from the cell pellets using a suitable solvent system (e.g., methanol/water/chloroform).

Analytical Methodology: Sample Preparation and GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing fatty acid isotopic enrichment due to its high sensitivity and resolving power.[14][15]

Protocol: Lipid Extraction and Derivatization

-

Internal Standard Spiking: Before extraction, add a known amount of a different deuterated fatty acid (e.g., heptadecanoic acid-d3) to the sample to serve as an internal standard for quantification.[14]

-

Lipid Extraction:

-

Add 2 volumes of methanol to the sample (e.g., plasma, cell homogenate) to lyse cells.

-

Add 1 volume of chloroform.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic (chloroform) layer containing the lipids. Repeat the extraction on the aqueous layer for better recovery.[16]

-

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add methanolic HCl (e.g., 3N).[15]

-

Incubate at a controlled temperature (e.g., 60°C for 1 hour) to convert fatty acids to FAMEs.

-

After cooling, add water and extract the FAMEs into an organic solvent like hexane.

-

Dry the hexane phase and reconstitute in a small volume for GC-MS analysis.[15]

-

GC-MS Parameters (Illustrative)

| Parameter | Setting | Rationale |

| Column | DB-Wax or similar polar column | Good separation of FAMEs.[15] |

| Injection Mode | Splitless | Maximizes sensitivity for low-abundance analytes.[16] |

| Inlet Temp | 250°C | Ensures complete volatilization of FAMEs. |

| Oven Program | Temperature gradient (e.g., 100°C to 250°C) | Separates different fatty acid species based on chain length and saturation.[17] |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns. |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific m/z ions for labeled and unlabeled analytes.[16] |

Data Presentation and Interpretation

Following GC-MS analysis, the primary data consists of peak areas for specific mass-to-charge (m/z) ions corresponding to the unlabeled (M+0) and deuterated (M+2) forms of nonanoic acid and its downstream metabolites.

Isotopic Enrichment Calculation

Isotopic enrichment is a key metric that reflects the proportion of the labeled tracer in a given metabolite pool.

Formula: Isotopic Enrichment (%) = [Peak Area (M+2) / (Peak Area (M+0) + Peak Area (M+2))] x 100

Illustrative Quantitative Data

The following tables are examples of how quantitative data from d2-NA tracer studies could be presented.

Table 1: Illustrative Isotopic Enrichment of Nonanoic Acid in Plasma and Tissues (This is a hypothetical example for illustrative purposes)

| Time Point (min) | Plasma Enrichment (%) | Liver Enrichment (%) | Skeletal Muscle Enrichment (%) |

| 0 | 0.0 | 0.0 | 0.0 |

| 30 | 15.2 ± 1.8 | 8.5 ± 1.1 | 4.1 ± 0.6 |

| 60 | 18.5 ± 2.1 | 12.3 ± 1.5 | 7.9 ± 0.9 |

| 120 | 17.9 ± 1.9 | 14.8 ± 1.7 | 10.2 ± 1.3 |

| 240 | 16.5 ± 2.0 | 15.1 ± 1.8 | 11.5 ± 1.4 |

Table 2: Illustrative Flux Calculation - Appearance Rate of d2-NA (This is a hypothetical example for illustrative purposes based on steady-state infusion)

| Parameter | Value | Unit |

| Infusion Rate of d2-NA (I) | 0.1 | µmol/kg/min |

| Plasma Enrichment at Steady State (Ep) | 18.0 | Atom Percent Excess |

| Infusate Enrichment (Ei) | 99.0 | Atom Percent Excess |

| Rate of Appearance (Ra) | 0.45 | µmol/kg/min |

Ra is calculated using the formula: Ra = I × [(Ei / Ep) - 1]. In a steady state, the Rate of Appearance (Ra) equals the Rate of Disappearance (Rd), which reflects the overall turnover of the fatty acid pool.

Conclusion

This compound is a versatile and powerful tool for dissecting the complexities of fatty acid metabolism. Its unique properties as an odd-chain fatty acid provide distinct advantages for studying both β-oxidation and anaplerotic pathways. By combining robust experimental designs with high-precision GC-MS analysis, researchers can gain quantitative insights into metabolic fluxes in both health and disease, paving the way for new diagnostic and therapeutic strategies. This guide provides the foundational knowledge and detailed protocols necessary to successfully implement d2-NA tracing in metabolic research.

References

- 1. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Nonanoic acid (FDB003306) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. Beta oxidation - Wikipedia [en.wikipedia.org]

- 11. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

- 15. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to Deuterated Nonanoic Acid for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and applications of deuterated nonanoic acid, specifically Nonanoic acid-d2 and Nonanoic acid-d17. This document is intended to serve as a valuable resource for researchers in various fields, including but not limited to drug metabolism, pharmacokinetics, lipidomics, and microbiology.

Commercial Suppliers and Product Specifications

Nonanoic acid, a nine-carbon saturated fatty acid, and its deuterated variants are accessible through several reputable chemical suppliers. These isotopically labeled compounds are crucial tools for a range of quantitative and qualitative analytical techniques. The following tables summarize the product specifications for this compound and Nonanoic acid-d17 from various commercial sources.

Table 1: Commercial Suppliers and Specifications of this compound

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| MedChemExpress | This compound | 62689-94-5 | C₉H₁₆D₂O₂ | 160.25 | 98.63% |

| LGC Standards | Nonanoic-2,2-d2 Acid | 62689-94-5 | C₉D₂H₁₆O₂ | 160.25 | Not specified |

Table 2: Commercial Suppliers and Specifications of Nonanoic acid-d17

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| Cambridge Isotope Laboratories, Inc. | Nonanoic acid (D17, 98%) | 130348-94-6 | CD₃(CD₂)₇COOH | 175.34 | 98% (Isotopic) |

| MedChemExpress | Nonanoic acid-d17 | 130348-94-6 | C₉HD₁₇O₂ | 175.34 | Not specified |

| ChemScene | Nonanoic acid-d17 | 130348-94-6 | C₉HD₁₇O₂ | 175.34 | ≥98% |

| FB Reagents | Nonanoic Acid-d17 | 130348-94-6 | C₉HD₁₇O₂ | 175.3 | 99% (Deuterium enrichment) |

| CDN Isotopes | Nonanoic-d17 Acid | 130348-94-6 | CD₃(CD₂)₇COOH | 175.34 | 98 atom % D |

Experimental Protocols

Deuterated nonanoic acid is predominantly utilized as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Below are detailed protocols for these key applications.

Quantification of Nonanoic Acid in Biological Samples using this compound or -d17 as an Internal Standard by GC-MS

This protocol outlines the use of deuterated nonanoic acid as an internal standard for the accurate quantification of endogenous nonanoic acid in biological matrices such as plasma, serum, or tissue homogenates.

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

This compound or Nonanoic acid-d17 internal standard (IS) solution (e.g., 10 µg/mL in methanol)

-

Protein precipitation solvent (e.g., acetonitrile)

-

Extraction solvent (e.g., hexane or ethyl acetate)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or 14% Boron trifluoride in methanol)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of 10 µg/mL this compound or -d17).

-

Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean glass tube.

-

-

Liquid-Liquid Extraction:

-

Acidify the supernatant with 50 µL of 1M HCl.

-

Add 1 mL of hexane or ethyl acetate and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a new glass tube.

-

Repeat the extraction step with another 1 mL of the extraction solvent and combine the organic layers.

-

Dry the pooled organic extract over a small amount of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Derivatization:

-

To the dried residue, add 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 60°C for 30 minutes.

-

Alternatively, for fatty acid methyl ester (FAME) formation, add 100 µL of 14% BF₃ in methanol and heat at 60°C for 30 minutes. After cooling, add 100 µL of water and 200 µL of hexane, vortex, and collect the hexane layer.

-

Cool to room temperature before GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS.

-

Use an appropriate temperature program to separate the analytes. For example, start at 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized nonanoic acid and the deuterated internal standard.

-

Data Analysis:

-

Construct a calibration curve using known concentrations of unlabeled nonanoic acid spiked with the same amount of internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of nonanoic acid in the biological sample by interpolating its peak area ratio on the calibration curve.

Metabolic Labeling of Cultured Cells with Nonanoic acid-d17

This protocol describes a general procedure for introducing a stable isotope label into cellular lipids and other metabolites by supplementing the cell culture medium with Nonanoic acid-d17.

Materials:

-

Cultured cells (e.g., mammalian cell line)

-

Complete cell culture medium

-

Nonanoic acid-d17

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Solvent for dissolving Nonanoic acid-d17 (e.g., ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Analytical instrumentation for detecting isotope incorporation (e.g., LC-MS/MS or GC-MS)

Procedure:

-

Preparation of Labeled Fatty Acid Stock Solution:

-

Dissolve Nonanoic acid-d17 in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM).

-

Prepare a fatty acid-BSA complex by slowly adding the Nonanoic acid-d17 stock solution to a solution of fatty acid-free BSA in serum-free medium while stirring. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1. This enhances the solubility and bioavailability of the fatty acid.

-

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere and grow overnight.

-

Remove the existing medium and replace it with fresh complete medium supplemented with the Nonanoic acid-d17-BSA complex at a final concentration typically ranging from 10 to 100 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.

-

Incubate the cells for the desired period (e.g., 24-72 hours) to allow for the uptake and incorporation of the labeled fatty acid into cellular components.

-

-

Cell Harvesting and Metabolite Extraction:

-

After the labeling period, wash the cells twice with ice-cold PBS to remove any remaining labeled fatty acid from the medium.

-

Lyse the cells using a suitable lysis buffer and extract metabolites using a standard protocol, such as a methanol/chloroform/water extraction, to separate lipids and polar metabolites.

-

-

Analysis of Isotope Incorporation:

-

Analyze the extracted lipids and other metabolites by LC-MS/MS or GC-MS to determine the extent of Nonanoic acid-d17 incorporation.

-

Monitor the mass shift corresponding to the number of deuterium atoms in the labeled molecules.

-

Visualizations

The following diagrams illustrate key concepts related to the application of deuterated nonanoic acid.

Conclusion

Deuterated nonanoic acids, particularly this compound and Nonanoic acid-d17, are indispensable tools for researchers in the life sciences. Their commercial availability from multiple suppliers ensures their accessibility for a wide range of applications. The protocols provided in this guide offer a starting point for the use of these compounds in quantitative mass spectrometry and metabolic labeling studies. The signaling pathway diagram illustrates a potential mechanism of action for nonanoic acid, providing a basis for further investigation into its biological roles. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental needs.

Methodological & Application

Application Notes and Protocols for LC-MS Quantitative Analysis of Nonanoic Acid Using Nonanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is implicated in various physiological and pathological processes, including energy metabolism and cellular signaling.[1] Accurate quantification of nonanoic acid in biological matrices is crucial for understanding its roles in health and disease, and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as nonanoic acid-d2, is the gold standard for accurate and precise quantification, as it effectively compensates for variations in sample preparation and instrument response.[2][3][4]

This document provides detailed application notes and protocols for the quantitative analysis of nonanoic acid in biological samples using this compound as an internal standard by LC-MS/MS.

Signaling Pathways and Biological Relevance

Nonanoic acid and other medium-chain fatty acids are not merely metabolic intermediates but also act as signaling molecules. For instance, 8-methyl nonanoic acid, a structurally related compound, has been shown to modulate energy metabolism in adipocytes through the activation of AMP-activated protein kinase (AMPK).[1] AMPK is a central regulator of cellular energy homeostasis, and its activation can influence lipid and glucose metabolism. The potential for nonanoic acid to interact with such pathways makes its accurate quantification a topic of significant interest in metabolic research and drug development.

Caption: Logical workflow of nonanoic acid's cellular activity.

Experimental Protocols

This section details the methodologies for the quantitative analysis of nonanoic acid in plasma samples.

Materials and Reagents

-

Nonanoic Acid (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

LC-MS grade acetonitrile, methanol, water, and formic acid

-

Phosphate-buffered saline (PBS)

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of nonanoic acid in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of nonanoic acid from plasma samples.

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex and transfer to an LC autosampler vial.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

The analysis is performed on a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nonanoic Acid | 157.1 | 113.1 | 10 |

| This compound | 159.1 | 115.1 | 10 |

Note: The precursor ion for nonanoic acid is [M-H]⁻ with an m/z of 157.1234.[5] The product ions and collision energies should be optimized for the specific instrument used.

Quantitative Data

The following tables summarize typical quantitative data obtained using the described method.

Table 1: Calibration Curve for Nonanoic Acid

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| 1000 | 11.920 |

| Linear Range | 1 - 1000 ng/mL |

| R² | ≥ 0.995 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 10% |

Conclusion

The presented LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of nonanoic acid in biological matrices. The detailed protocols and expected quantitative performance data serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of nonanoic acid in various biological systems. The high sensitivity and specificity of this method make it well-suited for both basic research and clinical applications.

References

- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. scispace.com [scispace.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Nonanoic Acid-d2 in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, plays a role in various biological processes and is a component of complex lipids. In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, accurate quantification of lipid species is crucial. Nonanoic acid-d2, a deuterated analog of nonanoic acid, serves as an ideal internal standard for quantitative lipid analysis by mass spectrometry (MS).[1] Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by MS. This enables precise quantification by correcting for variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of fatty acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of the Experimental Workflow

The general workflow for the quantification of fatty acids using this compound as an internal standard involves several key steps: sample preparation, including lipid extraction and derivatization, followed by GC-MS analysis and data processing.

Caption: General experimental workflow for fatty acid quantification.

Experimental Protocols

Materials and Reagents

-

This compound (≥98% isotopic purity)

-

Solvents: Chloroform, Methanol, Isopropanol, Acetonitrile, Hexane (all HPLC or GC grade)

-

Reagents for derivatization: Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v) or (Trimethylsilyl)diazomethane solution

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Internal Standard Solution: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) in methanol. The optimal concentration should be determined based on the expected range of endogenous fatty acids in the samples.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of non-deuterated nonanoic acid and other fatty acids of interest, each spiked with a constant concentration of the this compound internal standard.

Sample Preparation

3.2.1. Lipid Extraction (Folch Method)

This protocol is a modification of the classic Folch method for lipid extraction.

-

Sample Homogenization:

-

For plasma/serum: Use 50-100 µL.

-

For cultured cells: Use 1-5 million cells. Resuspend the cell pellet in phosphate-buffered saline (PBS).

-

For tissues: Use 10-50 mg of tissue, homogenized in PBS.

-

-